molecular formula C21H11NO5S B1664681 3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one CAS No. 3326-31-6

3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No. B1664681
CAS RN: 3326-31-6
M. Wt: 389.4 g/mol
InChI Key: NUKUMXUIWPGENW-UHFFFAOYSA-N
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Description

6-FITC is an amine-reactive FITC labeling probe.

Scientific Research Applications

Structural Analysis

  • Structure and Crystalline Inclusion : 3-Oxospiro[isobenzofuran-1(3H),9'-[9H]-xanthene]-3',6'-diyl derivatives have been structurally analyzed, revealing their ability to form crystalline inclusion compounds under specific conditions (Wang et al., 1990).

Synthesis and Characterization

  • Synthesis and Anti-corrosion Applications : A derivative of 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene] has been synthesized, characterized, and shown to have significant anti-corrosion properties, offering potential applications in material science and engineering (Arrousse et al., 2020).

Fluorescent Properties and Sensing

  • Fluorogenic Active-Site Titration : Derivatives of 3'-hydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene] have been used for active-site titration of serine proteases, demonstrating sensitive detection capabilities (Green, 1985).
  • Valence XPS and UV-Visible Absorption Spectra : The valence X-ray photoelectron spectra (XPS) and UV-visible absorption spectra of certain xanthene derivatives have been theoretically studied, suggesting potential applications in materials science (Takaoka et al., 1998).

Biological Applications

  • Detection of Cysteine in Samples : A fluorescent probe based on 3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene] derivative has been developed for detecting cysteine in milk and water samples (Wang et al., 2018).

Environmental Applications

  • Oxygen Radical Absorbance Capacity (ORAC) Assay : An improved ORAC assay utilizing 3',6'-dihydroxyspiro[isobenzofuran-1[3H],9'[9H]-xanthen]-3-one as the fluorescent probe has been developed and validated, indicating potential applications in antioxidant capacity measurement (Ou et al., 2001).

Pharmaceutical and Medicinal Chemistry

  • Xanthone Derivatives in Medicinal Chemistry : Research on xanthone derivatives has provided insights into their diverse biological and pharmacological effects, suggesting their potential as therapeutic agents in various fields, including cancer therapy (Pinto et al., 2005).

properties

IUPAC Name

3',6'-dihydroxy-7-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-11-4-6-13-17(8-11)26-18-9-12(24)5-7-14(18)21(13)15-2-1-3-16(22-10-28)19(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKUMXUIWPGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

CAS RN

18861-78-4, 3326-31-6
Record name Fluorescein-6-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein 4-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORESCEIN 4-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8X3YGM7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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